![molecular formula C15H12N4OS B5730719 1-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5730719.png)
1-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.
Preparation Methods
The synthesis of 1-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea typically involves the reaction of phenyl isothiocyanate with hydrazine hydrate to form 1-phenyl-3-thiosemicarbazide. This intermediate is then cyclized with phenyl isocyanate to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Chemical Reactions Analysis
1-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted thiadiazole derivatives with modified functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential . Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation, such as tyrosine kinases .
Comparison with Similar Compounds
1-Phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea can be compared with other thiadiazole derivatives, such as:
1-Phenyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)urea: This compound has similar structural features but differs in the substitution pattern on the thiadiazole ring.
1-Phenyl-3-(5-chloro-1,3,4-thiadiazol-2-yl)urea: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.
1-Phenyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea: The ethyl group provides different steric and electronic effects compared to the phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development.
Properties
IUPAC Name |
1-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-14(16-12-9-5-2-6-10-12)17-15-19-18-13(21-15)11-7-3-1-4-8-11/h1-10H,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRLAWQPNSPNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26671166 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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